

# In-Depth Technical Guide to Crotonophenone: Molecular Properties and Characterization

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## Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of **crotonophenone**. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support their work. This document also explores the properties of a notable derivative, 2',5'-dimethyl**crotonophenone**.

## Core Molecular Data

**Crotonophenone**, systematically known as (E)-1-phenylbut-2-en-1-one, is an  $\alpha,\beta$ -unsaturated ketone. Below is a summary of its key molecular data, along with that of its dimethyl derivative. [\[1\]](#)

Property	Crotonophenone	2',5'-Dimethylcrotonophenone
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	C <sub>12</sub> H <sub>14</sub> O
Molecular Weight	146.19 g/mol	174.24 g/mol
Systematic Name	(E)-1-phenylbut-2-en-1-one	(E)-1-(2,5-dimethylphenyl)but-2-en-1-one
Synonyms	trans-Crotonophenone, Phenyl propenyl ketone, 2-Butenophenone	-
CAS Number	35845-66-0 (also cited as 495-41-0)	Not readily available

## Experimental Protocols

### Synthesis of Crotonophenone ((E)-1-phenylbut-2-en-1-one)

A common method for the synthesis of **crotonophenone** and its derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Materials:

- Benzaldehyde
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Distilled water

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of distilled water and then add ethanol.
- **Addition of Reactants:** Cool the solution in an ice bath. While stirring, add a mixture of benzaldehyde and acetone dropwise to the cooled ethanolic NaOH solution.
- **Reaction:** Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
- **Washing:** Wash the organic layer sequentially with distilled water and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield pure (E)-1-phenylbut-2-en-1-one.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Crotonophenone

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds.[2]

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **crotonophenone** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

#### <sup>1</sup>H-NMR Spectroscopy Protocol:

- Acquire the <sup>1</sup>H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
- Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts and coupling constants to assign the peaks to the specific protons in the **crotonophenone** molecule.

#### <sup>13</sup>C-NMR Spectroscopy Protocol:

- Acquire the <sup>13</sup>C-NMR spectrum on the same spectrometer.
- Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans is typically required.
- Proton decoupling is commonly used to simplify the spectrum by removing <sup>1</sup>H-<sup>13</sup>C coupling.
- Process the data similarly to the <sup>1</sup>H-NMR spectrum.
- Analyze the chemical shifts to identify the different carbon environments in the molecule.

## Visualizations

### Logical Relationship of Crotonophenone Properties

Caption: Key identifiers for **crotonophenone**.

## General Experimental Workflow for Chemical Characterization

Caption: Workflow for synthesis and analysis.

## Representative Cell Signaling Pathway

While specific signaling pathways for **crotonophenone** are not extensively documented, as an  $\alpha,\beta$ -unsaturated ketone, it could potentially interact with pathways sensitive to reactive electrophiles, such as the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates a simplified representation of this pathway.

Caption: Keap1-Nrf2 pathway modulation.

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## References

- 1. Phenyl propenyl ketone | C<sub>10</sub>H<sub>10</sub>O | CID 231934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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